2-(benzylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide
Overview
Description
2-(benzylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClNO2S and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0746777 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photocatalytic Degradation
Studies have explored the photocatalytic degradation of pharmaceutical compounds, demonstrating how certain chemicals can be broken down under UV light using photocatalysts like TiO2. This process is significant for environmental chemistry and pollution control, aiming to reduce the impact of pharmaceuticals and organic compounds on ecosystems (Jallouli et al., 2017).
Electro-Fenton Process
The degradation pathway and toxicity of pharmaceutical by-products have been assessed using the electro-Fenton process, which is an advanced oxidation process for water treatment. This method is effective in converting toxic aromatic compounds into non-toxic substances, highlighting its potential for detoxifying water contaminants (Le et al., 2017).
Antioxidant Activity
Research on phenolic derivatives, including those structurally related to N-(2-hydroxyphenyl)acetamide, has shown their potential as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. These properties are crucial for developing therapeutics aimed at oxidative stress-related diseases (Dinis et al., 1994).
Anticancer and Anti-Inflammatory Activities
The synthesis of novel chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, has shown potential in anticancer, anti-inflammatory, and analgesic activities. This line of research is essential for drug discovery, indicating how modifications in chemical structures can lead to different biological activities (Rani et al., 2014).
Antimicrobial Evaluation
Novel imines and thiazolidinones derived from related compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, which is critical in the fight against drug-resistant pathogens (Fuloria et al., 2009).
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-chloro-2-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2S/c22-17-11-12-20(25-18-9-5-2-6-10-18)19(13-17)23-21(24)15-26-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBJIGBRDHRBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.